molecular formula C9H5FO3 B1321465 6-Fluorobenzofuran-2-carboxylic acid CAS No. 26018-66-6

6-Fluorobenzofuran-2-carboxylic acid

Cat. No.: B1321465
CAS No.: 26018-66-6
M. Wt: 180.13 g/mol
InChI Key: GWBDBIRTRPIXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FO3 and its molecular weight is 180.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDBIRTRPIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618756
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26018-66-6
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Broad Significance of Benzofuran Scaffolds in Advanced Organic Synthesis and Materials Science

The benzofuran (B130515) scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the fields of organic synthesis and materials science. nih.govmdpi.com This structural motif is prevalent in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. smolecule.com Consequently, benzofuran derivatives are integral to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, antifungal, and antitumor agents. smolecule.comnih.gov

In the realm of advanced organic synthesis, the benzofuran ring system serves as a versatile building block for the construction of more complex molecular architectures. nih.gov Its reactivity allows for various chemical transformations, including substitution, addition, and coupling reactions, making it a valuable precursor in the synthesis of natural products and pharmaceuticals. nih.gov The development of novel and efficient synthetic strategies to access functionalized benzofurans remains an active area of chemical research. mdpi.comnih.gov

Beyond its medicinal applications, the benzofuran scaffold is also making significant inroads into materials science. Benzofuran-based polymers are being investigated for their potential use in flexible electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net Furthermore, benzofuran derivatives are being explored for their utility in energy storage applications and as catalysts in various chemical reactions. chemicalbook.com The unique electronic and optical properties of these materials open up possibilities for their use in developing novel technologies. chemicalbook.com

Table 1: Applications of Benzofuran Scaffolds

Field Applications
Medicinal Chemistry Antitumor, Antimicrobial, Anti-inflammatory, Antifungal Agents
Organic Synthesis Building block for complex molecules and natural products
Materials Science Organic electronics (OLEDs, OPVs), Energy storage, Catalysis

Strategic Impact of Fluorine Substitution in Heterocyclic Systems on Chemical Properties and Research Avenues

The introduction of fluorine atoms into heterocyclic systems is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties and enhance performance. nih.govresearchgate.net The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and physical properties of the parent molecule. nih.gov

In drug discovery, fluorination can lead to significant improvements in a compound's pharmacokinetic profile. researchgate.netchemicalbook.com Strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to metabolism, thereby increasing the drug's half-life. chemicalbook.comnist.gov Furthermore, fluorine substitution can alter a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. researchgate.netrsc.org The electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets. nih.govnist.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. nih.gov

In the context of materials science, fluorinated heterocycles are utilized in the development of advanced materials with unique properties. nih.gov For instance, fluorinated polymers often exhibit high thermal stability and are used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The incorporation of fluorine can also lead to materials with low surface energy, which is desirable for applications such as non-stick coatings. nih.gov

Table 2: Effects of Fluorine Substitution on Heterocyclic Systems

Property Affected Impact in Medicinal Chemistry Impact in Materials Science
Metabolic Stability Increased drug half-life Enhanced material durability
Lipophilicity Improved membrane permeability and bioavailability Modified solubility and processing characteristics
Electronic Properties Altered pKa, enhanced binding affinity Tuned optical and electrical properties
Conformation Can induce favorable binding conformations Influences polymer packing and morphology

Current Research Directions and Perspectives on 6 Fluorobenzofuran 2 Carboxylic Acid and Analogous Structures

Classical and Optimized Synthetic Approaches to Benzofuran-2-carboxylic Acid Frameworks

Traditional methods for synthesizing the benzofuran-2-carboxylic acid core have been refined over the years to improve yields and substrate scope. These approaches often involve rearrangement reactions and various cyclization strategies.

Perkin Rearrangement and Related Coumarin-Benzofuran Ring Contraction Strategies

The Perkin rearrangement, first reported by William Henry Perkin in 1870, is a classical method for converting 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govdrugfuture.com This reaction proceeds via a coumarin-benzofuran ring contraction. nih.govwikipedia.org The mechanism involves an initial base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring. nih.gov This rearrangement is typically conducted in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. nih.gov

The general applicability of the Perkin rearrangement makes it a viable route for synthesizing a variety of substituted benzofuran-2-carboxylic acids, including fluorinated derivatives, provided the corresponding fluorinated 3-halocoumarin precursor is available.

Intramolecular Cyclization Reactions for Benzofuran Core Formation

The formation of the benzofuran core can be efficiently achieved through various intramolecular cyclization reactions. A common strategy involves the cyclization of suitably substituted phenols. For instance, 2-ynylphenols can undergo intramolecular cyclization to yield 2-substituted benzo[b]furans. rsc.org This process can be catalyzed by a simple base, such as cesium carbonate, under mild conditions, avoiding the need for transition metals. rsc.org

Another approach involves the tandem cyclization of intermediates like ortho-hydroxy α-aminosulfones with bromo-dicarbonyl compounds, mediated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to produce functionalized aminobenzofuran derivatives. mdpi.com While these examples may not directly yield the carboxylic acid at the 2-position, the precursors used in these cyclizations can be designed to include or be later converted to the desired carboxyl group. The versatility of intramolecular cyclization allows for the strategic placement of substituents, like fluorine, on the benzene (B151609) ring of the benzofuran system. nih.gov

Palladium-Catalyzed and Other Transition-Metal-Mediated Cyclizations in Benzofuran Synthesis

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for constructing complex molecules like benzofurans. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov These methods often involve the oxidative cyclization of precursors such as carbonyl-functionalized compounds. nih.gov For example, O-aryl cyclic vinylogous esters can undergo a dehydrogenative intramolecular arylation at the vinylic carbon, catalyzed by palladium(II) acetate, to form benzofuran-fused systems. nih.gov

Other palladium-catalyzed strategies include tandem reactions, such as the C-H functionalization of benzoquinones and their subsequent cyclization with terminal alkynes to create 5-hydroxybenzofuran derivatives. nih.gov Furthermore, palladium can catalyze the cyclization of 1,6-enynes with disilanes to produce silyl (B83357) benzofurans, demonstrating the versatility of this approach. rsc.org Ruthenium catalysts have also been employed for the synthesis of 2,3-diarylbenzofuran-4-carboxylic acids through C–H alkenylation and aerobic annulation of m-hydroxybenzoic acids and alkynes. rsc.org These transition-metal-mediated cyclizations offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex derivatives, including those bearing fluorine atoms.

Modern and Environmentally Conscious Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These include the use of alternative energy sources like microwaves and visible light to drive reactions.

Microwave-Assisted Synthesis for Expedited Reaction Pathways

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions. The Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids has been significantly optimized using microwave irradiation. nih.govnih.gov Traditional heating methods for this rearrangement can take approximately three hours, whereas microwave-assisted conditions can reduce the reaction time to as little as five minutes while achieving very high yields (often over 95%). nih.gov This expedited protocol has been successfully applied to a series of 3-bromocoumarins to produce the corresponding benzofuran-2-carboxylic acids. nih.gov The use of microwave energy provides a more efficient and time-saving alternative to conventional heating for synthesizing the core structure of compounds like this compound. nih.govias.ac.in

Table 1. Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids nih.gov
Starting Material (3-Bromocoumarin)MethodReaction TimeYield (%)
3-Bromo-6-methylcoumarinConventional Heating~3 hoursHigh
3-Bromo-6-methylcoumarinMicrowave (300W)5 minutes99%
3-Bromo-7-methoxycoumarinConventional Heating~3 hoursHigh
3-Bromo-7-methoxycoumarinMicrowave (300W)5 minutes98%

Visible-Light-Induced Photocatalytic Defluorinative Coupling and Cyclization

Visible-light photocatalysis represents a green and sustainable approach to organic synthesis, utilizing light as a renewable energy source to drive chemical transformations under mild conditions. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of fluorinated benzofurans. nih.gov One innovative strategy involves an alkyl radical-triggered dual C-F bond cleavage of α-CF3-ortho-hydroxystyrenes. nih.govacs.org In this process, the visible-light-induced defluorinative cross-coupling of these styrenes with various carboxylic acids generates gem-difluoroalkenes. These intermediates then undergo a 5-endo-trig cyclization to furnish 2-fluorobenzofurans. nih.gov This method provides a novel pathway to introduce fluorine at the 2-position of the benzofuran ring, showcasing the power of photocatalysis in accessing unique fluorinated heterocycles. nih.govacs.org

Table 2. Examples of 2-Fluorobenzofurans Synthesized via Photocatalytic Defluorinative Cyclization nih.gov
α-CF3-ortho-hydroxystyrene DerivativeCarboxylic Acid Coupling PartnerResulting 2-Fluorobenzofuran ProductYield (%)
2-(1-(Trifluoromethyl)vinyl)phenolCyclohexanecarboxylic acid2-Fluoro-3-cyclohexylbenzofuran75%
4-Methyl-2-(1-(trifluoromethyl)vinyl)phenol4-Phenylbutanoic acid2-Fluoro-6-methyl-3-(3-phenylpropyl)benzofuran68%
4-Methoxy-2-(1-(trifluoromethyl)vinyl)phenolAdamantane-1-carboxylic acid3-(Adamantan-1-yl)-2-fluoro-6-methoxybenzofuran81%

Green Chemistry Considerations in Fluorinated Benzofuran Carboxylic Acid Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact and enhance sustainability. instituteofsustainabilitystudies.com The synthesis of this compound is no exception, with researchers exploring more eco-friendly approaches. eurekalert.orgnumberanalytics.com Key considerations in this context include atom economy, the use of safer solvents, and the development of catalytic processes that reduce waste. acs.orgprimescholars.comjocpr.comresearchgate.net

Atom Economy: The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green synthesis. acs.orgprimescholars.comjocpr.com In the context of this compound synthesis, reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. nih.gov For instance, a synthetic route that constructs the benzofuran ring through a cyclization reaction where all atoms of the starting materials are incorporated into the final product would be considered highly atom-economical.

Safer Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the environmental footprint of a synthetic process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, or bio-solvents like ethyl lactate. totalpharmaceuticaltopics.com For the synthesis of fluorinated compounds, the development of less hazardous fluorinating agents is also a key area of research, moving away from highly toxic reagents like elemental fluorine. dovepress.com

Catalysis: The use of catalysts, particularly those that can be recycled and reused, is a fundamental principle of green chemistry. Catalytic reactions are often more efficient, require milder conditions, and generate less waste compared to stoichiometric reactions. In the synthesis of benzofuran derivatives, both metal-based and organocatalysts are being explored to facilitate key bond-forming reactions in a more sustainable manner.

Table 1: Principles of Green Chemistry in Synthesis

Principle Application in Fluorinated Benzofuran Synthesis
Prevention Designing synthetic routes to minimize waste generation from the outset.
Atom Economy Utilizing reactions that maximize the incorporation of reactant atoms into the final product. acs.orgprimescholars.com
Less Hazardous Chemical Syntheses Employing and generating substances with little to no toxicity. instituteofsustainabilitystudies.com
Designing Safer Chemicals Designing the final product to have minimal toxicity while maintaining efficacy.
Safer Solvents and Auxiliaries Using benign solvents and minimizing the use of auxiliary substances. totalpharmaceuticaltopics.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Utilizing starting materials derived from renewable resources.
Reduce Derivatives Minimizing the use of protecting groups to reduce synthetic steps and waste.
Catalysis Using catalytic reagents in small amounts over stoichiometric reagents.
Design for Degradation Designing products that break down into innocuous substances after use.
Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substance that minimize the potential for chemical accidents.

Transition-Metal-Free Synthetic Routes for Benzofuran-Substituted Compounds

While transition-metal catalysis has been instrumental in the synthesis of benzofurans, the development of metal-free alternatives is a growing area of interest due to concerns about metal toxicity, cost, and contamination of the final products. rsc.orgresearchgate.net These approaches often rely on the use of organocatalysts, base-mediated reactions, or other metal-free activation methods to construct the benzofuran ring system. nih.gov

One common transition-metal-free strategy for the synthesis of 2-substituted benzofurans involves the intramolecular cyclization of 2-ynylphenols. This reaction can be efficiently catalyzed by a simple base such as cesium carbonate under mild conditions, providing access to a variety of benzofuran derivatives with good to excellent yields. rsc.org This approach offers a broad substrate scope and is scalable, making it a practical alternative to metal-catalyzed methods.

Another metal-free approach involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. organic-chemistry.org For instance, using stoichiometric (diacetoxyiodo)benzene (B116549) in acetonitrile (B52724) allows for the synthesis of 2-arylbenzofurans in good yields. This method avoids the use of transition metals and often proceeds under mild conditions.

Furthermore, base-catalyzed condensation reactions can be employed. For example, the condensation of o-hydroxyphenones with 1,1-dichloroethylene can lead to the formation of highly functionalized benzofurans. organic-chemistry.org These transition-metal-free methods provide valuable tools for the synthesis of benzofuran-substituted compounds, including fluorinated derivatives, with reduced environmental impact and cost. nih.govchinesechemsoc.orgresearchgate.netnih.govnih.gov

Stereoselective Synthesis of Fluorinated Benzofuran Carboxylic Acids

The synthesis of enantiomerically pure fluorinated benzofuran carboxylic acids is of great importance, as the stereochemistry of a molecule can have a significant impact on its biological activity. This section explores various strategies for achieving stereocontrol in the synthesis of these chiral compounds.

Enantioselective Approaches to Chiral Benzofuran Derivatives

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, including benzofuran derivatives. nih.gov Chiral organocatalysts, such as cinchona alkaloid-derived squaramides or ureas, can promote asymmetric reactions to afford products with high enantiomeric excess. researchgate.netresearchgate.netrsc.org For example, the asymmetric Michael addition of 3-methylbenzofuran-2(3H)-ones to azadienes, catalyzed by a bifunctional squaramide, can produce benzofurans with adjacent quaternary and tertiary stereocenters in high yields and enantioselectivities. researchgate.net

The use of chiral ligands in combination with metal catalysts also represents a well-established strategy for asymmetric synthesis. nih.gov While the focus of section 2.2.4 was on transition-metal-free routes, it is important to acknowledge the role of chiral metal complexes in achieving high levels of enantioselectivity. The design and synthesis of novel chiral ligands continue to be an active area of research for the development of efficient asymmetric transformations. nih.gov For the synthesis of chiral 2-substituted benzofurans, new approaches are being developed to provide convenient routes to enantiopure compounds, which are valuable starting materials for biologically active molecules. nih.gov

Enzymatic Resolution for Enantiomerically Pure Fluorinated Carboxylic Acids

Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds, including fluorinated carboxylic acids. mdpi.comresearchgate.netnih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. cas.cn

Lipase-catalyzed kinetic resolution is a widely used method for the resolution of racemic alcohols and carboxylic acids. researchgate.net In the case of a racemic mixture of a fluorinated benzofuran carboxylic acid ester, a lipase (B570770) can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. mdpi.comresearchgate.net The resulting mixture of the carboxylic acid and the ester can then be separated, providing access to both enantiomers in high enantiomeric purity. The efficiency and selectivity of the enzymatic resolution can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions. mdpi.comresearchgate.netnih.gov For example, Amano PS lipase has shown excellent selectivity and good yields in the hydrolysis of fluorinated aromatic compounds. mdpi.comresearchgate.net

Table 2: Lipases Used in the Kinetic Resolution of Fluorinated Carboxylic Acid Derivatives

Enzyme Source Organism Common Application
Amano Lipase PS Burkholderia cepacia Hydrolysis of fluorinated arylcarboxylic esters. mdpi.comresearchgate.net
Candida antarctica Lipase B (CAL-B) Pseudozyma antarctica Transesterification and hydrolysis of various esters.
Pseudomonas fluorescens Lipase Pseudomonas fluorescens Kinetic resolution of secondary alcohols and their esters.
Candida rugosa Lipase (CRL) Candida rugosa Hydrolysis of a broad range of esters.

Diastereoselective Control in Functionalization Reactions

Achieving diastereoselective control is crucial when introducing new stereocenters into an existing chiral molecule. In the context of fluorinated benzofuran carboxylic acids, functionalization reactions of the benzofuran ring or its dihydro derivatives can lead to the formation of diastereomers.

The synthesis of highly functionalized 2,3-dihydrobenzofurans often involves reactions where the stereochemical outcome is controlled by the existing stereocenters in the molecule or by the use of chiral reagents or catalysts. researchgate.netrochester.edunih.govuq.edu.auacs.org For example, the enantioselective synthesis of 2,3-dihydrobenzofurans can be achieved through sequential C-H functionalization reactions, where a rhodium-catalyzed enantioselective C-H insertion is followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.govuq.edu.auacs.org The diastereoselectivity of these reactions is often high, leading to the formation of a single diastereomer.

Furthermore, the development of biocatalytic strategies, such as the use of engineered myoglobins for the cyclopropanation of benzofurans, can provide highly diastereo- and enantioselective routes to stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds. rochester.edu These methods allow for the controlled installation of multiple stereocenters with high precision.

Strategies for Directed Fluorine Introduction into Benzofuran Carboxylic Acid Scaffolds

The introduction of fluorine atoms into specific positions of the benzofuran carboxylic acid scaffold is a key challenge in the synthesis of these compounds. Late-stage fluorination, where the fluorine atom is introduced at a later step in the synthetic sequence, is a particularly attractive strategy as it allows for the rapid diversification of complex molecules.

Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic and heteroaromatic systems. chinesechemsoc.orgalfa-chemistry.comnumberanalytics.comwikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used electrophilic fluorine sources that can fluorinate a variety of substrates under mild conditions. alfa-chemistry.comnumberanalytics.comwikipedia.orgresearchgate.net The regioselectivity of electrophilic aromatic fluorination is governed by the electronic properties of the substituents on the aromatic ring. For a benzofuran-2-carboxylic acid precursor, the directing effects of the existing functional groups would determine the position of fluorination.

Nucleophilic fluorination provides an alternative approach, particularly for the synthesis of fluorinated aromatic compounds where the aromatic ring is activated towards nucleophilic attack. This can involve the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion.

Decarboxylative fluorination has also emerged as a useful method for the synthesis of fluorinated aromatic compounds. nih.gov This transition-metal-free approach involves the reaction of an aromatic carboxylic acid with an electrophilic fluorinating agent, leading to the replacement of the carboxylic acid group with a fluorine atom. This strategy has been successfully applied to a range of electron-rich heteroaromatic carboxylic acids, including benzofuran derivatives. nih.gov

Table 3: Common Electrophilic Fluorinating Agents

Reagent Acronym Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Stable, versatile, and widely used for fluorinating electron-rich arenes and enolates. alfa-chemistry.comnumberanalytics.comwikipedia.org
N-Fluorobenzenesulfonimide NFSI Economical, stable, and effective for fluorinating a variety of organic compounds. alfa-chemistry.comnumberanalytics.comwikipedia.org
N-Fluoropyridinium salts NFPy Reactivity can be tuned by modifying the substituents on the pyridine (B92270) ring. alfa-chemistry.com
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) NFTh Highly effective and versatile for fluorinating aromatic rings and olefins. alfa-chemistry.com

Halogen Exchange and Fluorodenitration Methods for Benzofuran Systems

Halogen exchange (Halex) and fluorodenitration are established methods for introducing fluorine into aromatic and heteroaromatic rings. These nucleophilic aromatic substitution (SNAr) reactions involve replacing an existing substituent—a halogen or a nitro group—with a fluoride ion.

Halogen Exchange: This method is a cornerstone of industrial aromatic fluorination. It typically involves the displacement of a chloro or bromo substituent with fluoride. The reaction is driven by the high lattice energy of the resulting metal chloride or bromide. For benzofuran systems, an appropriately substituted chloro- or bromo-benzofuran-2-carboxylate ester would be treated with a fluoride source.

Fluoride Sources: Common reagents include anhydrous potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides. alfa-chemistry.com

Reaction Conditions: The reaction often requires high temperatures (140-250 °C) and polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) to enhance the nucleophilicity of the fluoride ion. researchgate.net Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, are frequently employed to improve the solubility and reactivity of the fluoride salt. alfa-chemistry.com

The efficiency of the Halex reaction on a benzofuran ring is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups, which activate the ring toward nucleophilic attack.

Fluorodenitration: The replacement of a nitro group (–NO₂) by fluorine is another powerful SNAr strategy. The nitro group is strongly electron-withdrawing, which activates the aromatic system for nucleophilic substitution, often allowing for milder reaction conditions compared to halogen exchange. A synthesis of a fluorinated furan (B31954) derivative, for example, involved the successful transformation of benzyl (B1604629) 5-nitrofuran-2-carboxylate into its 5-fluoro counterpart in 59% yield using potassium fluoride and a catalytic amount of tetraphenylphosphonium (B101447) bromide in sulfolane at 140°C. researchgate.net A similar strategy could be envisioned for a corresponding 6-nitrobenzofuran-2-carboxylic acid precursor.

MethodTypical ReagentsSolventTemperatureKey Features
Halogen Exchange KF, CsFDMF, DMSO, SulfolaneHigh (140-250 °C)Requires activation by electron-withdrawing groups; phase-transfer catalysts often used.
Fluorodenitration KF, Tetraphenylphosphonium bromideSulfolaneModerate (e.g., 140 °C)Nitro group strongly activates the ring for SNAr, often allowing milder conditions. researchgate.net

Direct Fluorination Utilizing Electrophilic and Nucleophilic Fluorinating Agents

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing benzofuran skeleton through C-H activation or by reaction with a carbon-centered nucleophile. This can be achieved using either electrophilic or nucleophilic fluorinating agents. alfa-chemistry.comwikipedia.org

Electrophilic Fluorination: This is the most common approach for direct fluorination of electron-rich aromatic and heteroaromatic systems. wikipedia.org The reaction involves treating the benzofuran substrate, or a metalated derivative (e.g., aryllithium or Grignard reagent), with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org A wide array of N-F reagents have been developed for this purpose, offering varying degrees of reactivity and selectivity. nih.govsigmaaldrich.com

Research has shown that benzofuran itself can be fluorinated with agents like trifluorofluorooxymethane. rsc.org For a substrate like benzofuran-2-carboxylic acid, the reaction site would be influenced by the directing effects of the existing substituents.

Common Electrophilic Fluorinating Agents:

Agent NameAcronymCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly stable, versatile, and widely used for fluorinating various nucleophiles. nih.govsigmaaldrich.com
N-FluorobenzenesulfonimideNFSIAn effective and commonly used N-fluorosulfonimide reagent. wikipedia.orgnih.gov
N-Fluoro-o-benzenedisulfonimideNFOBSA stable, crystalline solid with good fluorinating power for various carbanions. nih.gov

Nucleophilic Fluorination: This approach involves the reaction of a nucleophilic fluoride source (F⁻) with an electrophilic site on the benzofuran ring. tcichemicals.comalfa-chemistry.com This is less common for direct C-H fluorination of electron-rich heterocycles but can be achieved by first converting a C-H bond into a more electrophilic center. For instance, a benzofuran could be converted to a diaryliodonium salt, which can then react with a nucleophilic fluoride source like cesium fluoride to yield the fluorinated benzofuran. researchgate.net

Incorporation of Fluorinated Building Blocks into Benzofuran Structures

An alternative and highly effective strategy for synthesizing fluorinated benzofurans is to construct the heterocyclic ring from precursors that already contain the fluorine atom. This "building block" approach avoids the potentially harsh conditions of direct fluorination or SNAr reactions on a complex, fully-formed heterocycle. tcichemicals.comresearchgate.net

A common strategy involves starting with a fluorinated phenol (B47542). For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a structurally related compound, begins with 4-fluorophenol. researchgate.net This starting material undergoes a sequence of reactions, including esterification, rearrangement, acylation, and cyclization, to build the final heterocyclic structure, with the fluorine atom remaining in the desired position throughout the synthesis. researchgate.net

Another powerful example is the synthesis of polyfluorinated benzofurans via a tandem SNAr-cyclocondensation reaction. nih.gov In this method, a 4-substituted perfluorobenzonitrile (a fluorinated building block) reacts with an α-hydroxy carbonyl compound. nih.govresearchgate.net The reaction proceeds through an initial SNAr step followed by an intramolecular cyclization to form the fluorinated benzofuran ring system in good yields. nih.gov This highlights how complex fluorinated benzofurans can be assembled efficiently by choosing appropriately functionalized fluorinated precursors.

Examples of Fluorinated Building Blocks for Benzofuran Synthesis:

Building BlockSynthetic TargetMethod
4-Fluorophenol6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acidMulti-step synthesis involving acylation and cyclization. researchgate.net
4-Substituted perfluorobenzonitriles3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofuransTandem SNAr-cyclocondensation with α-hydroxy carbonyl compounds. nih.govresearchgate.net
α-CF₃-ortho-hydroxystyrenes2-FluorobenzofuransVisible-light-induced defluorinative cross-coupling followed by SNV-type cyclization. nih.govresearchgate.net

This approach offers significant advantages in terms of regiochemical control, as the position of the fluorine atom is predetermined by the choice of the starting material.

Reactivity of the Carboxylic Acid Moiety in a Fluorinated Benzofuran Context

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the carboxylic acid and the fluorinated benzofuran heterocycle. The carboxylic acid moiety, in particular, engages in a range of reactions characteristic of this functional group, with its reactivity subtly modulated by the electronic effects of the fused aromatic system and the fluorine substituent.

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, proceeding through a tetrahedral intermediate. bohrium.com The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of important derivatives such as esters, amides, and anhydrides.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. masterorganicchemistry.com Microwave-assisted esterification protocols have also been developed for aryl carboxylic acids, offering significant reductions in reaction time. mdpi.com For fluorinated aromatic carboxylic acids, heterogeneous catalysts like the metal-organic framework UiO-66-NH2 have been effectively used for methyl esterification with methanol. rsc.org Given these precedents, this compound is expected to undergo esterification under similar conditions. For example, reaction with C1-C10 alcohols in the presence of an acid catalyst would yield the corresponding alkyl 6-fluorobenzofuran-2-carboxylates. google.com

Amidation: The formation of amides from this compound involves its reaction with primary or secondary amines. Direct amidation is challenging due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to its more reactive acid chloride, for instance, using oxalyl chloride or thionyl chloride. This acid chloride then readily reacts with an amine in the presence of a base to yield the desired amide. nih.gov Alternatively, various coupling agents can facilitate direct amidation by activating the carboxylic acid in situ. bohrium.comresearchgate.net Metal catalysts, such as those based on titanium, have also been shown to promote the direct condensation of carboxylic acids and amines. mdpi.comnih.gov

Anhydride (B1165640) Formation: Symmetrical anhydrides can be synthesized from this compound through dehydration, often requiring strong dehydrating agents. A more controlled method involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. nih.gov Mixed anhydrides can also be formed. For instance, reaction with dimethyl dicarbonate (B1257347) (DMDC) can generate a transient mixed anhydride intermediate, which has applications in further functionalization reactions. nih.gov Aromatic carboxylic anhydrides have been shown to be versatile reagents in their own right for various chemical transformations. tcichemicals.com

Table 1: Overview of Nucleophilic Acyl Substitution Reactions

Reaction Nucleophile Typical Reagents/Conditions Product
Esterification Alcohol (R'-OH) H+ catalyst (e.g., H2SO4), heat; masterorganicchemistry.com UiO-66-NH2 catalyst; rsc.org Microwave irradiation mdpi.com Ester
Amidation Amine (R'R''NH) 1. SOCl2 or (COCl)2 2. R'R''NH, Base; nih.gov Coupling agents (e.g., DCC); TiCl4 nih.gov Amide

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO2). While simple aliphatic carboxylic acids are resistant to thermal decarboxylation, the reaction can be facilitated by specific structural features or by employing radical-based methods. youtube.com For aromatic carboxylic acids like this compound, decarboxylation typically requires conversion into a derivative that can stabilize a radical or anionic intermediate.

Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the decarboxylative functionalization of carboxylic acids under mild conditions. nih.gov These reactions proceed via the generation of radical intermediates. The carboxylic acid can be converted into a redox-active ester (like an N-hydroxyphthalimide ester) or a transient mixed anhydride, which can then undergo single-electron transfer (SET) to generate a carboxyl radical. nih.gov This carboxyl radical rapidly loses CO2 to form an aryl radical centered at the C2 position of the benzofuran ring.

This highly reactive 6-fluoro-2-benzofuranyl radical can then participate in a variety of subsequent bond-forming reactions, such as:

C-C Bond Formation: The radical can be trapped by electron-deficient alkenes or arenes, enabling decarboxylative alkylation or arylation reactions. nih.govmdpi.com

C-Halogen Bond Formation: In reactions analogous to the Hunsdiecker reaction, the silver salt of the carboxylic acid can undergo decarboxylation in the presence of halogens to form 2-halo-6-fluorobenzofuran. youtube.com

Kolbe Electrolysis: Electrolysis of the carboxylate salt can lead to the formation of the aryl radical, which may then dimerize. youtube.com

The generation of acyl radicals is also possible through photoredox catalysis, where a transient anhydride intermediate is reduced to a radical anion, which then fragments to release the acyl radical. nih.gov This provides a pathway to acylarylation reactions.

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. The acidity of a carboxylic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). hcpgcollege.edu.in A lower pKa value indicates a stronger acid.

The acidity of this compound is significantly influenced by two main factors:

Resonance Stabilization: The conjugate base, the 6-fluorobenzofuran-2-carboxylate anion, is stabilized by resonance. The negative charge is delocalized over the two oxygen atoms of the carboxylate group, which is the primary reason for the acidity of carboxylic acids compared to alcohols. libretexts.org

Inductive Effect of Fluorine: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, further stabilizing the negative charge of the conjugate base. libretexts.org This stabilization increases the acidity of the molecule. The pKa of benzoic acid is 4.20, while the pKa of fluoroacetic acid is 2.65, demonstrating the potent acid-strengthening effect of fluorine. libretexts.org The predicted pKa for this compound is approximately 3.06, indicating it is a stronger acid than benzoic acid. chemicalbook.com

Table 2: Comparison of pKa Values

Compound pKa Value Effect of Substituent
Acetic Acid 4.74 Reference
Benzoic Acid 4.20 Phenyl group is weakly electron-withdrawing
Fluoroacetic Acid 2.65 Strong -I effect of Fluorine

| This compound (Predicted) | 3.06 chemicalbook.com | Strong -I effect of Fluorine on benzofuran ring |

This enhanced acidity means that this compound will readily form salts with a wide range of bases, including alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and amines.

Reaction Pathways of the Fluorinated Benzofuran Heterocycle

The benzofuran ring system is aromatic and undergoes reactions typical of such structures, primarily electrophilic substitution. However, the presence of the fluorine atom and the deactivating carboxyl group, as well as the inherent reactivity of the furan moiety, allows for a more complex range of transformations.

Electrophilic Aromatic Substitution (EAS): The benzofuran ring is generally reactive towards electrophiles. The regioselectivity of the substitution is directed by the existing substituents. The furan ring is more electron-rich and thus more activated towards electrophilic attack than the benzene ring. In benzofuran itself, electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring. stackexchange.com However, in this compound, the C2 position is already substituted. The -COOH group is a deactivating, meta-directing group for the benzene ring, while the oxygen of the furan ring is an activating, ortho, para-director. The fluorine atom is deactivating but ortho, para-directing.

Considering these competing effects:

Attack on the furan ring at C3 is possible, stabilized by the lone pair on the oxygen.

Attack on the benzene ring will be disfavored due to the deactivating -COOH group. If it occurs, the fluorine at C6 directs ortho and para (to C5 and C7), while the carboxyl group at C2 directs meta (to C4 and C6). The most likely positions for electrophilic attack on the benzene ring would be C5 and C7. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires an electron-deficient aromatic ring and a good leaving group. libretexts.org In this compound, the fluorine atom can act as a leaving group. SNAr reactions are facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

In this molecule, the carboxyl group is para to the fluorine atom. This arrangement strongly activates the C6 position for nucleophilic attack, allowing for the displacement of the fluoride ion by various nucleophiles (e.g., amines, alkoxides, azoles). nih.govyoutube.comyoutube.com This provides a powerful method for introducing a range of functional groups at the 6-position of the benzofuran scaffold.

The benzofuran ring, while aromatic, can undergo transformations that alter its core structure, particularly under energetic conditions or through catalysis.

Ring-Opening Reactions: The C-O bond within the furan ring of benzofuran can be cleaved under various conditions, offering a pathway to functionalized phenol derivatives. These reactions often employ transition metal catalysis (e.g., nickel, rhodium) to achieve selective C-O bond activation. chinesechemsoc.orgkyoto-u.ac.jpacs.org For example, nickel-catalyzed reductive ring-opening with alkyl halides can produce (E)-o-alkenylphenols. chinesechemsoc.org Metal-free methods using strong bases or acids have also been developed. researchgate.net These strategies could potentially transform this compound into a substituted 2-vinylphenol derivative.

Photo-induced Rearrangements and Cycloadditions: Photochemical reactions provide the energy to access excited states, enabling transformations that are not feasible under thermal conditions. Benzofuran derivatives are known to participate in various photochemical reactions. scienceopen.com

[2+2] Cycloadditions: The C2-C3 double bond of the furan ring can undergo photochemical [2+2] cycloaddition with ketones like benzophenone (B1666685) to form oxetanes. tandfonline.comoup.com

Dimerization: Upon irradiation, benzofuran derivatives can undergo dimerization. rsc.org

Synthesis via Photochemistry: Photochemical methods have been employed in the synthesis of benzofurans themselves, for example, through intramolecular Wittig reactions or reactions involving radical intermediates. scienceopen.comresearchgate.netnih.gov The reactivity of 2-vinylbenzofurans in photoinduced cycloadditions has also been explored, proceeding through radical cation intermediates. researchgate.net These precedents suggest that this compound could be susceptible to various rearrangements or cycloadditions upon UV irradiation, potentially leading to complex polycyclic structures.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetic Acid
Benzoic Acid
Fluoroacetic Acid
N-hydroxyphthalimide ester
2-halo-6-fluorobenzofuran
(E)-o-alkenylphenols
2-vinylphenol
Benzophenone
Oxetanes

Cycloaddition and Annulation Reactions Involving Fluorobenzofurans

Benzofurans can participate as reaction partners in various cycloaddition and annulation reactions, leading to the formation of complex heterocyclic systems. Their reactivity is, however, intrinsically linked to the delicate balance of aromaticity. The benzofuran nucleus is less aromatic than thiophene (B33073) or pyrrole, which allows it to undergo cycloaddition reactions, sometimes acting as a diene and other times as a dienophile.

In the context of fluorobenzofurans, the electronic nature of the fluorine substituent plays a critical role. An electron-withdrawing group, such as fluorine, can enhance the dienophilic character of the heterocyclic system. researchgate.net For instance, 2- and 3-nitrobenzofurans have been studied in polar thermal Diels-Alder reactions, demonstrating that strong electron-acceptor groups promote the dienophilic nature of these compounds. researchgate.net Although specific studies on this compound are not prevalent, it is expected that the fluorine atom at the 6-position, coupled with the carboxylic acid group at the 2-position, would significantly influence the electron density of the benzofuran core, thereby modulating its reactivity in cycloadditions.

The benzofuran ring can act as a dienophile in normal electron demand Diels-Alder reactions. acs.org Furthermore, hetero-Diels-Alder reactions involving furans and isobenzofurans provide a convergent route to hetero-oxanorbornene derivatives, which are versatile intermediates for a variety of complex molecules. rsc.org Annulation strategies, such as the in-situ generation of heteroisobenzofuran intermediates followed by [4+2] cycloaddition, have been employed to synthesize heteroanalogues of lignans. lucp.net These methodologies highlight the potential of the fluorobenzofuran scaffold in constructing diverse polycyclic structures.

The synthesis of functionalized fluorinated dihydrobenzofurans has been achieved through intramolecular oxa-Michael addition followed by Diels-Alder reactions on the resulting electrophilic double bond, showcasing a pathway to complex spirocyclic fluorinated compounds. aub.edu.lb

Table 1: Potential Cycloaddition Reactivity of this compound

Reaction Type Role of Benzofuran Influence of Substituents (6-F, 2-COOH) Potential Products
Diels-Alder (Normal Demand) Dienophile Electron-withdrawing groups increase dienophilic character. Fused polycyclic systems
Diels-Alder (Inverse Demand) Diene Reduced electron density may decrease reactivity. Fused polycyclic systems
Hetero-Diels-Alder Dienophile Enhanced electrophilicity of the furan double bond. Hetero-oxanorbornene derivatives

| [4+3] Cycloaddition | 2π component | Reactivity dependent on the specific oxyallyl cation partner. | Annulated seven-membered rings |

Role of Fluorine in Directing Reactivity and Selectivity

The substitution of hydrogen with fluorine imparts unique properties to organic molecules, stemming from fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. tandfonline.com These characteristics allow fluorine to exert powerful control over reaction pathways and product selectivity through a combination of electronic, stereoelectronic, and non-covalent effects.

Inductive and Resonance Effects of Fluorine on Electronic Distribution

The fluorine atom profoundly influences the electronic landscape of the this compound molecule primarily through two opposing effects:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. researchgate.net This effect decreases the electron density of the aromatic ring and the heterocyclic portion of the molecule, making it less susceptible to electrophilic attack and more prone to nucleophilic attack compared to its non-fluorinated counterpart.

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated to the π-system of the benzene ring through resonance (p-π interaction). acs.org This effect pushes electron density into the ring, primarily at the ortho and para positions relative to the fluorine atom. However, for fluorine, this resonance donation is generally considered weak compared to its powerful inductive withdrawal.

The net result is a significant polarization of the molecule. The strong -I effect deactivates the entire ring system towards electrophilic substitution, while the +M effect, though weaker, directs incoming electrophiles to the positions ortho and para to the fluorine (i.e., positions 5 and 7). The presence of the electron-withdrawing carboxylic acid group at position 2 further deactivates the furan ring. This complex interplay of electronic effects is crucial for predicting the regioselectivity of reactions involving the aromatic core.

Stereoelectronic Control by Fluorine in Reaction Transition States

Stereoelectronic effects are orbital-based interactions that dictate the preferred geometry and reactivity of a molecule. wikipedia.org In fluorinated systems, these effects are particularly pronounced and can be harnessed to control reaction outcomes. A key phenomenon is the gauche effect , which often favors a synclinal (gauche) conformation over an antiperiplanar one in systems like F-C-C-X, where X is an electronegative group. wikipedia.orgnih.gov

This preference arises from a stabilizing hyperconjugative interaction between a filled σ bonding orbital (often σC-H) and an empty σ* antibonding orbital of the adjacent C-F bond (σC-H → σ*C-F). nih.gov For this interaction to be maximal, the orbitals must be antiperiplanar, which forces the substituents into a gauche arrangement. acs.org

In reactions involving this compound, particularly those where a side chain is modified or a reaction occurs at a neighboring center, such stereoelectronic effects can be critical. They can preorganize the molecule into a specific conformation, thereby lowering the activation energy for a desired reaction pathway or creating a stereodefined transition state. acs.orgresearchgate.net This control is achieved because the low steric demand and high stability of the C-F bond allow it to act as an effective, inert conformational steering group. acs.orgresearchgate.net The fluorine atom can thus influence the facial selectivity of attacks on nearby prochiral centers or control the stereochemical outcome of ring-forming reactions.

Non-Covalent Interactions Involving Fluorine in Reaction Pathways

While covalent bonds dictate the primary structure of a molecule, weaker non-covalent interactions are crucial in governing molecular recognition, conformation, and the stabilization of transition states. numberanalytics.com Organic fluorine participates in a unique set of these interactions.

Hydrogen Bonding: Covalently bound fluorine is generally considered a poor hydrogen bond acceptor. researchgate.netwikipedia.org This is attributed to its low polarizability and high electronegativity, which limits the amount of negative charge it can accommodate. researchgate.net

Halogen Bonding: In certain electronic environments, fluorine can act as a halogen bond donor. This occurs when electron-withdrawing groups create a region of positive electrostatic potential (a σ-hole) on the outer surface of the fluorine atom, allowing it to interact favorably with a nucleophile. rsc.org

Dipole-Dipole Interactions: The highly polar C-F bond can engage in significant dipole-dipole interactions, which can influence the orientation of substrates in an active site or stabilize specific transition state geometries. nih.govwikipedia.org

Dispersive Forces: Recent studies have highlighted the importance of dispersion forces in fluorine-centered non-covalent interactions. mdpi.comresearchgate.net Even interactions between two electronegative fluorine atoms can be attractive due to these forces, influencing crystal packing and molecular aggregation. mdpi.com

In the reaction pathways of this compound, these non-covalent interactions can play a subtle but decisive role. For example, an intramolecular C-F···H-O or C-F···C=O interaction could stabilize a particular conformer of the carboxylic acid group, influencing its reactivity. In bimolecular reactions, these weak forces can help pre-organize the reactants in the transition state, affecting both reaction rate and selectivity.

Table 2: Summary of Fluorine's Directing Effects

Effect Type Description Impact on this compound
Inductive (-I) Strong electron withdrawal through the sigma framework. Deactivates the entire ring system to electrophilic attack.
Resonance (+M) Weak electron donation from fluorine lone pairs to the pi system. Directs electrophiles to positions 5 and 7.
Stereoelectronic Orbital overlap (e.g., hyperconjugation) dictates geometry. Can control side-chain conformation and influence stereoselectivity in transition states.

| Non-Covalent | Weak interactions (e.g., dipole-dipole, halogen bonding). | Can influence substrate pre-organization and stabilize transition states. |

Radical and Electron Transfer Processes in this compound Chemistry

The chemistry of this compound is not limited to ionic pathways; it can also engage in reactions involving radical intermediates and single-electron transfer (SET) events. The electronic perturbations caused by the fluorine and carboxylic acid groups can influence the stability of radical intermediates and the feasibility of electron transfer.

Recent research has demonstrated the synthesis of 3-substituted benzofurans through radical reactions initiated by heteroatom-centered super-electron-donors (SEDs). nih.gov In this process, a heteroatom anion acts as an SED, transferring an electron to an aryl halide precursor to generate a radical intermediate that subsequently cyclizes. nih.gov This methodology suggests that the 6-fluorobenzofuran (B2850049) scaffold could be constructed or functionalized via SET-initiated radical pathways.

Furthermore, visible-light photoredox catalysis provides a mild method for generating acyl radicals from carboxylic acids. nih.gov This process typically involves the formation of a mixed anhydride from the carboxylic acid, which is then reduced by a photoexcited catalyst via SET to generate a radical anion. This intermediate fragments to release CO₂, a stable leaving group, and the desired acyl radical. nih.gov It is plausible that this compound could undergo such a transformation to generate a 6-fluorobenzofuran-2-carbonyl radical, a versatile intermediate for C-C bond formation.

Photoinduced electron transfer can also initiate radical cation cycloaddition reactions. Studies on 2-vinylbenzofurans have shown they can undergo cycloadditions with dienophiles upon sensitization, proceeding through intermediate cyclobutyl radical cations. researchgate.net The synthesis of 2-fluorobenzofurans has also been achieved via reactions involving alkyl radical-triggered C-F bond cleavage and subsequent electron transfer steps. nih.gov These examples underscore the potential for radical and SET processes to play a significant role in the synthesis and reactivity of fluorinated benzofurans.

Computational Chemistry and Theoretical Analysis of 6 Fluorobenzofuran 2 Carboxylic Acid

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional geometry, electron distribution, and orbital energies of 6-Fluorobenzofuran-2-carboxylic acid. These studies provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For aromatic carboxylic acids like benzofuran (B130515) derivatives, the B3LYP functional combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) has been shown to provide reliable results for geometry optimization and electronic property calculations. nih.govresearchgate.netresearchgate.net

The optimized molecular structure of this compound is predicted to be largely planar, a common feature for benzofuran rings. researchgate.net The introduction of a fluorine atom at the 6-position is expected to cause minor alterations in bond lengths and angles within the benzene (B151609) ring compared to the unsubstituted benzofuran-2-carboxylic acid, stemming from fluorine's high electronegativity.

Table 1: Predicted Molecular Properties of Benzofuran Carboxylic Acid Derivatives using DFT
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)
1-Benzofuran-2-carboxylic acid researchgate.netB3LYP/6-31G(d,p)-6.367-1.6324.735
7-Methoxy-benzofuran-2-carboxylic acid jetir.orgB3LYP/6-311+G(d,p)-5.631-1.4424.189
This compound (Theoretical Estimate)DFT (e.g., B3LYP)LoweredLoweredModulated

The distribution of electron density within this compound governs its electrostatic properties. The fluorine atom, being the most electronegative element, significantly influences this distribution. Mulliken charge analysis or Natural Population Analysis (NPA) can be used to quantify the partial charges on each atom. emerginginvestigators.org These calculations would show a significant negative charge localized on the fluorine atom and the oxygen atoms of the carboxylic group, while the adjacent carbon atoms and the carboxylic proton would bear partial positive charges.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map for this compound would display negative potential (typically colored red or yellow) around the carboxylic oxygen atoms and the fluorine atom, indicating these are the most favorable regions for interaction with electrophiles or for forming hydrogen bonds. nih.gov Positive potential (blue) would be concentrated around the acidic hydrogen of the carboxyl group, highlighting its role as a proton donor.

The bonding in this compound is characterized by the delocalized π-system of the aromatic benzofuran core and the covalent bonds of the substituents. The C-F bond is highly polarized and strong. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions, such as hyperconjugation. orientjchem.org

In this molecule, hyperconjugative interactions involving the fluorine atom are expected. These can include the donation of electron density from the lone pairs of the fluorine atom (p-type orbitals) into the antibonding π* orbitals of the benzene ring. This is a form of resonance donation, which can partially counteract the strong inductive electron-withdrawing effect of fluorine. NBO analysis can quantify the energy associated with these donor-acceptor interactions (E(2)), providing insight into their significance for the molecule's stability and electronic structure. orientjchem.org Such interactions influence the electron density of the aromatic ring, which in turn affects the molecule's chemical reactivity and spectroscopic properties.

Advanced Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of unknown compounds.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool in structural chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is standard for calculating NMR chemical shifts (δ). nih.govmdpi.com

For 1H NMR, calculations can predict the chemical shifts of the protons on the aromatic ring and the carboxylic acid. The predicted shifts for the aromatic protons would be influenced by the electronic effects of both the fluorine and carboxylic acid groups. For 13C NMR, the shifts for each carbon atom can be calculated, with the carbon directly bonded to fluorine (C6) expected to show a large chemical shift due to the strong deshielding effect.

Predicting the 19F NMR chemical shift is particularly important for fluorinated compounds. DFT-GIAO calculations using appropriate basis sets (e.g., 6-311++G(d,p)) have been successful in predicting 19F shifts for various fluorinated organic molecules. nih.govresearchgate.net The chemical shift of the fluorine in this compound would be characteristic of an aryl fluoride (B91410).

Proton-proton coupling constants (nJHH) can also be calculated, providing information about the connectivity of the aromatic protons. These calculations can help in assigning the complex splitting patterns often observed in substituted benzene rings.

Table 2: Theoretical NMR Chemical Shift Prediction Approach
NucleusComputational MethodKey Influencing Factors
1HDFT-GIAO (e.g., B3LYP/6-311+G(2d,p))Electron density, aromatic ring currents, substituent effects (F, COOH)
13CDFT-GIAOHybridization, electronegativity of attached atoms (F, O)
19FDFT-GIAO (e.g., B3LYP/6-311++G(d,p))Electronic environment of the C-F bond, π-system interactions

Vibrational spectroscopy simulations are crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and method limitations, typically show good agreement with experimental data. researchgate.netresearchgate.net The simulated spectrum of this compound would feature characteristic vibrational modes, including:

O-H stretch of the carboxylic acid (typically broad, ~3000 cm-1)

C=O stretch of the carboxylic acid (~1700-1750 cm-1) nih.gov

C-F stretch (~1200-1300 cm-1)

Aromatic C=C and C-H stretches and bends

Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific bond stretches, bends, or torsions. researchgate.net

Electronic transitions, observed in UV-Visible spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. The results can be used to predict the absorption maxima (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. For conjugated systems like this compound, the primary transitions are typically π → π* excitations within the aromatic system. The fluorine substituent may cause a slight shift (hypsochromic or bathochromic) in the absorption bands compared to the unsubstituted molecule.

Table 3: Key Simulated Vibrational Frequencies for this compound (Theoretical Estimates)
Vibrational ModeTypical Wavenumber Range (cm-1)Expected Intensity (IR)
O-H stretch (Carboxylic acid)~3300 - 2500Strong, Broad
C=O stretch (Carboxylic acid)~1750 - 1700Strong
Aromatic C=C stretch~1600 - 1450Medium to Strong
C-F stretch~1300 - 1200Strong
C-O stretch (Carboxylic acid)~1320 - 1210Strong

Mechanistic Studies and Reaction Dynamics via Computational Approaches

Computational methods are indispensable for elucidating the complex mechanisms of chemical reactions, offering a molecular-level view of dynamic processes that are often inaccessible through experimental means alone.

The synthesis and reactivity of benzofuran-2-carboxylic acids involve several key chemical transformations. One of the fundamental synthetic routes is the Perkin rearrangement of 3-halocoumarins, which proceeds via base-catalyzed ring fission followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring. nih.gov

Computational modeling, particularly using Density Functional Theory (DFT), is employed to map the potential energy surface of such reactions. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, and intermediates.

Transition State (TS) Searching: Pinpointing the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction. For a reaction like the intramolecular cyclization in the Perkin rearrangement, the transition state would feature the partially formed C-O bond of the benzofuran ring and the partially broken C-X (halide) bond. nih.gov

Reaction Coordinate Mapping: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to trace the path from the transition state down to the reactant and product, confirming that the identified TS correctly connects the intended species.

For this compound, another reaction of interest is the potential activation of the C-F bond. Computational studies on related fluoroarenes show that such processes can involve the concerted oxidative addition of the C-F bond to a low-valent metal center. nih.gov The transition state for such a reaction would be characterized by significant bond formation between the metal and the ipso-carbon before substantial C-F bond cleavage occurs. nih.gov DFT calculations can model the Gibbs activation energy for such processes, providing a quantitative measure of the reaction's feasibility. nih.gov

Table 1: Key Aspects of Computational Reaction Analysis

ParameterComputational MethodSignificance
Geometry Optimization DFT (e.g., B3LYP, ωB97X-D) with appropriate basis setsDetermines the stable 3D structures of reactants, products, and intermediates.
Transition State Search Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimizationIdentifies the structure and energy of the kinetic barrier for a reaction step.
Frequency Calculation Performed after geometry optimizationConfirms a structure is a minimum (zero imaginary frequencies) or a TS (one imaginary frequency).
Reaction Path Following Intrinsic Reaction Coordinate (IRC)Verifies the connection between a transition state and its corresponding minima.

The reaction environment, particularly the solvent, can significantly influence reaction rates and equilibria. Computational chemistry models these effects using two primary approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a "microsolvation" approach where a few solvent molecules are placed around key functional groups of the solute. This allows for the direct modeling of specific solute-solvent interactions, like hydrogen bonding. For this compound, explicit water or alcohol molecules could be modeled interacting with the carboxylic acid group to understand their role in proton transfer or stabilization.

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of the solute and a large number of explicit solvent molecules over time. This approach is invaluable for studying how solvent reorganization affects reaction dynamics and the stability of different solute conformations. nih.govnih.gov For a molecule with both hydrogen-bonding capabilities and an aromatic system, the choice of solvent can dramatically alter its behavior, a phenomenon that can be effectively probed with these simulation techniques. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are fundamental to the material properties of a compound. The fluorine atom and the carboxylic acid group in this compound play defining roles in these interactions.

The carboxylic acid group is a powerful hydrogen bond donor (-OH) and acceptor (C=O), making it a primary driver of supramolecular assembly. nih.gov Computational studies on similar carboxylic acids, such as 1-benzofuran-2-carboxylic acid and its derivatives, confirm that the most stable intermolecular arrangement is often a centrosymmetric dimer formed via two strong O-H···O=C hydrogen bonds. researchgate.netresearchgate.netmdpi.com This R²₂(8) graph set motif is a classic feature of carboxylic acids in the solid state. nih.gov

The presence of the fluorine atom introduces additional possibilities for interaction. While the C-F bond is a poor hydrogen bond acceptor, weak C-H···F interactions are possible. More significantly, the fluorine atom can influence the electronic properties of the aromatic ring and participate in electrostatic interactions. researchgate.net DFT, in conjunction with methodologies like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify the strength of these hydrogen bonds. orientjchem.org AIM analysis identifies bond critical points (BCPs) between interacting atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at the BCP providing insight into the nature and strength of the bond. orientjchem.org

Table 2: Potential Hydrogen Bonding Interactions

Interaction TypeDonorAcceptorExpected StrengthComputational Probe
Carboxylic Dimer -COOHC=OStrongGeometry, Vibrational Frequency Shift, AIM, NBO
C-H···O Aromatic C-HC=O / Furan (B31954) OWeakGeometry, Hirshfeld Surface Analysis
C-H···F Aromatic C-HFluorineVery WeakGeometry, NCI Plot
O-H···F -COOHFluorineWeak (if present)Geometry, NBO Analysis

The planar benzofuran ring system of this compound facilitates π-π stacking interactions, which are crucial in stabilizing its crystal structure. researchgate.netnih.gov These interactions arise from the overlap of π-orbitals between adjacent aromatic rings. Computational analysis reveals that the most common and energetically favorable stacking arrangements are typically parallel-displaced or T-shaped, rather than a direct face-to-face orientation, to minimize electrostatic repulsion. nih.govrsc.org

The fluorine substituent can modulate these stacking interactions. The high electronegativity of fluorine alters the quadrupole moment of the aromatic ring, which can influence the geometry and strength of the stacking. researchgate.net In some cases, interactions between electron-deficient fluorinated rings and electron-rich aromatic systems can lead to particularly stable packing motifs. researchgate.net

Computational methods like DFT with dispersion corrections (e.g., DFT-D) are essential for accurately calculating the energies of these weak interactions. nih.govrsc.org Energy framework calculations, often performed using software like CrystalExplorer, can visualize and quantify the intermolecular interaction energies within a crystal lattice, breaking them down into electrostatic, polarization, dispersion, and exchange-repulsion components to reveal the dominant forces in the crystal packing. nih.govnih.gov For related benzofuran structures, analyses have shown that a combination of hydrogen bonding and π-π stacking interactions dictates the final three-dimensional architecture. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Characterization for In Depth Structural and Electronic Elucidation of 6 Fluorobenzofuran 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like 6-Fluorobenzofuran-2-carboxylic acid, a multi-nuclear approach would be essential.

¹H, ¹³C, and ¹⁹F NMR for Site-Specific Fluorine Effects and Molecular Connectivity

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts, and coupling patterns. The protons on the benzofuran (B130515) ring system would show characteristic shifts and couplings, influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms. docbrown.info The carboxyl carbon is typically found in the 165-185 ppm range. docbrown.info The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, a key identifier. Other carbons in the aromatic ring would show smaller two- and three-bond C-F couplings.

¹⁹F NMR: This is crucial for fluorine-containing compounds. A ¹⁹F NMR spectrum would show a signal for the fluorine atom at position 6. Its chemical shift would be indicative of the electronic environment, and its coupling to nearby protons (³JH-F) and carbons would provide valuable connectivity information. Theoretical predictions suggest that ¹⁹F chemical shifts are sensitive to the local molecular structure. nih.govresearchgate.net

2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Complex Structure Assignment

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, helping to trace the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton by connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about which atoms are close to each other in space, which can help to confirm stereochemistry and conformation, although it is often less critical for rigid aromatic systems.

Solid-State NMR for Polymorphism and Crystal Structure Insights

Solid-state NMR (ssNMR) is a powerful tool for studying the structure of crystalline materials. It can distinguish between different polymorphic forms, which are different crystal packings of the same molecule. By analyzing the chemical shifts and couplings in the solid state, insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid dimer, can be obtained.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. This includes a very broad O-H stretching band (typically 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (around 1700 cm⁻¹). nih.gov The exact position of the C=O stretch can indicate whether the carboxylic acids are hydrogen-bonded in a dimeric form, which is common in the solid state. nih.gov Additional peaks corresponding to C-F stretching, C-O stretching of the furan (B31954) ring, and aromatic C=C and C-H vibrations would also be present. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in Raman spectra. While the O-H stretch is typically weak, the C=O stretch provides a useful band.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.

Powder XRD (PXRD): This technique is used on polycrystalline (powder) samples. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is essential for identifying polymorphs, monitoring phase purity, and analyzing materials for which single crystals cannot be obtained.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and its fragments.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of 180.13 g/mol . cymitquimica.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula (C₉H₅FO₃).

The fragmentation pattern is key to structural confirmation. For aromatic carboxylic acids, common fragmentation pathways include the loss of •OH (M-17) and •COOH (M-45), often resulting in a stable acylium ion ([M-17]⁺) as a prominent peak. docbrown.info The subsequent fragmentation of the benzofuran ring system would provide further structural evidence.

While the specific data for this compound remains elusive in the public domain, the application of these analytical techniques would be essential for its full and unambiguous characterization.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties and Solvatochromism

The photophysical properties of this compound and its derivatives, governed by their electronic structure, can be extensively studied using electronic absorption (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions, energy levels, and the influence of the molecular environment on the excited states of these compounds.

The UV-Vis absorption spectrum of the parent compound, benzofuran-2-carboxylic acid, exhibits characteristic absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the aromatic and heterocyclic ring systems. The introduction of a fluorine atom at the 6-position is expected to induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, along with a change in the molar absorptivity, due to its inductive and mesomeric effects on the electronic distribution within the molecule.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key phenomenon to investigate for understanding the nature of the excited state. The polarity of the solvent can significantly influence the energy of the ground and excited states of a molecule, leading to shifts in the absorption and emission maxima. For benzofuran derivatives, a positive solvatochromism (a bathochromic shift with increasing solvent polarity) is often observed, indicating that the excited state is more polar than the ground state. This is due to a larger dipole moment in the excited state, which is stabilized to a greater extent by polar solvents.

Fluorescence spectroscopy provides further information on the de-excitation pathways of the excited electronic states. Upon excitation, a molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.

The study of solvatochromism using both absorption and fluorescence spectroscopy allows for the determination of the change in dipole moment upon excitation, providing a deeper understanding of the electronic redistribution in the excited state. For instance, the Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent polarity function, from which the change in dipole moment can be estimated.

While specific experimental data for this compound is not extensively available in the public literature, the table below presents representative data for a related benzofuran derivative, illustrating the typical solvatochromic effects observed.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)
n-Hexane1.881.3753203805469
Dichloromethane8.931.4243253956289
Acetonitrile (B52724)37.51.3443284056821
Dimethyl Sulfoxide (B87167)46.71.4793304157273

This is a representative table based on data for substituted benzofuran derivatives to illustrate solvatochromic effects. The values are not specific to this compound.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopies, particularly circular dichroism (CD), are indispensable tools for the stereochemical characterization of chiral molecules. For chiral derivatives of this compound, where a stereocenter is introduced into the molecule (e.g., at a substituent on the carboxylic acid or the benzofuran ring), CD spectroscopy can provide crucial information about the absolute configuration and conformational preferences.

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) or molar circular dichroism (Δε) as a function of wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the spatial arrangement of atoms in the molecule.

The electronic transitions observed in the UV-Vis spectrum of a chiral molecule will give rise to Cotton effects in the CD spectrum. For chiral benzofuran derivatives, the π → π* transitions of the aromatic system are typically observed in the 200-350 nm region. The sign and magnitude of the Cotton effects associated with these transitions are highly sensitive to the stereochemistry of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD spectroscopy to assign the absolute configuration of a chiral molecule. By comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be determined.

The helicity of the chromophore system can also play a significant role in determining the sign of the Cotton effects. For instance, in rigid chiral systems, the helical twist of the π-electron system can lead to predictable CD signals based on established helicity rules.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
(R)-isomer220+15,000
250-8,000
290+5,000
(S)-isomer220-15,000
250+8,000
290-5,000

This is a conceptual table illustrating the expected mirror-image relationship in the CD spectra of enantiomers. The values are not specific to a chiral derivative of this compound.

The study of chiral benzofuran derivatives with bovine serum albumin (BSA) has shown that these compounds can alter the secondary structure of the protein. nih.gov Circular dichroism spectroscopy is a powerful technique to monitor these changes by observing the CD signals of the protein in the far-UV region (200-250 nm), which are sensitive to the protein's secondary structure content (α-helix, β-sheet). nih.gov

Advanced Synthetic Applications and Materials Science Research Utilizing 6 Fluorobenzofuran 2 Carboxylic Acid

Strategic Building Block in Target-Oriented and Diversity-Oriented Synthesis

The inherent reactivity and functional group handles of 6-fluorobenzofuran-2-carboxylic acid make it an ideal starting material for the synthesis of a wide array of complex organic molecules. Its strategic application in both target-oriented and diversity-oriented synthesis has led to the creation of novel polycyclic and heterocyclic frameworks, as well as its use as a precursor for scaffold hopping in medicinal chemistry.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The benzofuran (B130515) nucleus of this compound serves as a versatile platform for the construction of more elaborate molecular structures through various synthetic transformations, including annulation and cycloaddition reactions. nih.govnih.govresearchgate.net The carboxylic acid moiety at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation and esterification, which can be precursors to subsequent cyclization reactions.

For instance, the strategic combination of 8-aminoquinoline-directed C–H arylation followed by transamidation has been demonstrated as a powerful method to access elaborate benzofuran-2-carboxamide (B1298429) derivatives. nih.gov This approach allows for the introduction of diverse substituents at the C3 position of the benzofuran ring, paving the way for the synthesis of a library of complex molecules with potential biological activities. While not explicitly detailing the 6-fluoro derivative, this methodology is applicable to substituted benzofuran-2-carboxylic acids.

Furthermore, benzofuran-derived azadienes have been shown to undergo acid-regulated [4+2] cycloaddition reactions, leading to the formation of spiro[benzofuran-2,3'-benzofuro[3,2-b]pyridine] frameworks. nih.gov This highlights the potential of the benzofuran scaffold in constructing intricate, multi-ring systems. The presence of a fluorine atom at the 6-position can influence the electronic properties of the diene system, potentially modulating the reactivity and selectivity of such cycloaddition reactions.

Table 1: Examples of Synthetic Methodologies for Benzofuran Derivatives

MethodologyStarting MaterialKey TransformationResulting Framework
C–H Arylation/TransamidationBenzofuran-2-carboxylic acid8-Aminoquinoline directed C–H arylationC3-arylated benzofuran-2-carboxamides
[4+2] CycloadditionBenzofuran-derived azadienesAcid-regulated cycloadditionSpiro[benzofuran-2,3'-benzofuro[3,2-b]pyridine]

Precursor for Scaffold Hopping and Lead Optimization in Chemical Research

In medicinal chemistry, scaffold hopping is a widely employed strategy to identify novel molecular frameworks with improved pharmacological properties while retaining the key binding interactions of a known active compound. nih.gov The benzofuran-2-carboxylic acid scaffold, including its fluorinated derivatives, has been identified as a valuable starting point for such endeavors. nih.govnih.gov

The structure-activity relationship (SAR) of benzofuran derivatives has been extensively studied, revealing that modifications at various positions of the benzofuran ring can significantly impact their biological activity. nih.govmdpi.com For example, the introduction of a fluorine atom can alter the compound's metabolic stability, binding affinity, and pharmacokinetic profile. mdpi.com Specifically, the addition of a fluorine atom at position 4 of a 2-benzofuranyl moiety has been shown to increase the potency of certain inhibitors. mdpi.com

While direct examples of this compound in scaffold hopping are not extensively documented in the readily available literature, its structural similarity to known bioactive benzofurans suggests its high potential as a precursor. For example, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov Starting from this core, medicinal chemists can explore novel chemical space by replacing or modifying the benzofuran ring system, with the 6-fluoro substituent offering a unique vector for optimization.

Development of Functional Fluorinated Organic Materials

The incorporation of fluorine atoms into organic materials can profoundly influence their electronic and photophysical properties. This compound serves as a valuable building block for the rational design of a new generation of functional organic materials, including semiconductors, fluorescent probes, and advanced polymers.

Rational Design of Organic Semiconductors and Electronic Materials

Benzofuran and its derivatives have gained attention as components of organic semiconductors due to their planar structure and potential for π-π stacking, which facilitates charge transport. frontiersin.orgresearchgate.net The introduction of fluorine atoms can further enhance the performance of these materials by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can improve electron injection and transport, and by increasing the material's stability. sciencedaily.com

While specific research on organic semiconductors derived directly from this compound is not yet prominent, the broader class of fluorinated benzofuran and benzodifuran derivatives has shown significant promise in organic electronics. frontiersin.orgresearchgate.net For example, a series of bis(triphenylamine)benzodifuran chromophores have been synthesized and investigated for their application in organic light-emitting diodes (OLEDs), demonstrating high external quantum efficiencies. frontiersin.org The synthetic accessibility of this compound makes it an attractive starting material for the development of novel p-type or n-type organic semiconductors with tailored electronic properties for applications in organic field-effect transistors (OFETs) and photovoltaics.

Engineering of Fluorescent Probes and Chemical Sensors

The benzofuran scaffold is a known fluorophore, and its derivatives are utilized in the development of fluorescent probes and chemical sensors. chemisgroup.us The introduction of a fluorine atom can modulate the photophysical properties of the benzofuran core, such as its quantum yield and emission wavelength, and can also influence its binding affinity and selectivity towards specific analytes.

A notable example is a benzofuran glycinamide-based chemosensor designed for the selective detection of Fe³⁺ ions, which incorporates a fluorobenzyl moiety. chemisgroup.us This sensor exhibits a "turn-off" fluorescence response upon binding to Fe³⁺. This demonstrates the potential of incorporating fluorinated benzofuran structures into chemosensor design to achieve high selectivity and sensitivity. This compound, with its reactive carboxylic acid group, provides a straightforward route for conjugation to various recognition units, enabling the development of novel fluorescent probes for a range of metal ions and biologically important molecules.

Table 2: Examples of Benzofuran-Based Chemosensors

ChemosensorAnalyteSensing MechanismReference
Benzofuran glycinamide (B1583983) with fluorobenzyl moietyFe³⁺"Turn-off" fluorescence chemisgroup.us

Polymer Chemistry and Supramolecular Assemblies Incorporating Fluorobenzofuran Units

The dicarboxylic acid functionality of some benzofuran derivatives allows for their use as monomers in polycondensation reactions to form novel polyesters and polyamides. rsc.org While the direct polymerization of this compound is not a standard approach for high molecular weight polymers due to its monofunctional nature in this context, it can be chemically modified to a difunctional monomer. For instance, it could be converted to a diol or a diamine derivative, which could then be used in polycondensation reactions. The incorporation of the rigid and fluorinated benzofuran unit into a polymer backbone is expected to influence the material's thermal stability, mechanical properties, and processability.

In the realm of supramolecular chemistry, the planar structure and potential for hydrogen bonding and π-π stacking interactions make benzofuran derivatives interesting building blocks for the construction of self-assembling systems. rsc.orgmdpi.com The fluorine atom in this compound can participate in non-covalent interactions, such as halogen bonding, which can further direct the self-assembly process and lead to the formation of well-defined supramolecular architectures with unique properties and functions.

This compound stands as a significant and versatile building block in modern chemical research. Its utility in the synthesis of complex polycyclic and heterocyclic frameworks, coupled with its potential as a precursor in scaffold hopping for drug discovery, underscores its importance in synthetic organic chemistry. Furthermore, the unique electronic and photophysical properties conferred by the fluorinated benzofuran moiety make it a highly promising component for the development of advanced functional materials, including organic semiconductors, fluorescent probes, and novel polymers. As research continues to explore the full potential of this compound, it is poised to play an increasingly crucial role in the advancement of both chemical synthesis and materials science.

Mechanistic Probes in Interdisciplinary Chemical Biology Research

This compound and its derivatives have emerged as valuable tools in chemical biology, serving as sophisticated mechanistic probes to dissect complex biological processes at the molecular level. The unique physicochemical properties of the benzofuran scaffold, combined with the strategic incorporation of a fluorine atom, allow these molecules to be employed in a variety of advanced research applications. They are particularly useful for investigating the intricacies of molecular recognition, elucidating structure-activity relationships, and exploring the catalytic mechanisms of enzymes.

Probing Ligand-Target Interactions Through Fluorine Tagging

The use of fluorine-tagged molecules represents a powerful strategy for studying the interactions between small molecule ligands and their biological targets, such as proteins and enzymes. The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.neted.ac.uk Due to the near-total absence of fluorine in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous detection of the fluorinated probe. researchgate.netnih.gov

When this compound binds to a target protein, the fluorine atom at the 6-position acts as a sensitive reporter. The chemical shift of the ¹⁹F nucleus is highly responsive to changes in its local electronic environment. nih.govnih.gov Upon binding, alterations in factors such as van der Waals contacts, electrostatic fields, and solvent accessibility within the protein's binding pocket cause a measurable change in the ¹⁹F chemical shift. nih.gov This phenomenon allows researchers to monitor binding events in real-time.

One-dimensional ¹⁹F NMR lineshape analysis can be employed to quantify both the kinetics (association and dissociation rate constants, k_on and k_off) and the thermodynamics (dissociation constant, K_D) of the ligand-target interaction. nih.gov This technique is a robust and efficient alternative to more traditional methods and is particularly effective for characterizing the weak and rapid interactions that are often the starting point in drug discovery and chemical biology investigations. nih.gov The minimal structural perturbation caused by the fluorine atom ensures that the labeled molecule's binding properties are a valid representation of its non-fluorinated counterpart. nih.gov

Advantage of ¹⁹F NMR TaggingDescriptionReference
High Sensitivity The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton (¹H) nucleus. nih.gov
No Biological Background Fluorine is virtually absent in biological systems, eliminating overlapping background signals and simplifying spectra. researchgate.netnih.gov
Wide Chemical Shift Range The ¹⁹F chemical shift spans a very wide range (~800 ppm), making it extremely sensitive to subtle changes in the local chemical environment upon binding. nih.gov
Non-Perturbing Probe The small size of the fluorine atom often allows it to replace a hydrogen atom without significantly altering the ligand's structure or binding properties. nih.gov
Quantitative Analysis ¹⁹F NMR allows for the direct measurement of binding affinities (K_D) and kinetic rate constants (k_on, k_off), providing a comprehensive picture of the interaction. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Molecular Design and Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies involve the systematic synthesis of analogs to identify the key molecular features required for potent and selective interaction with a biological target. scienceopen.com

Research on related benzofuran derivatives has demonstrated the importance of substitutions at various positions on the heterocyclic ring system. For instance, in the development of inhibitors for the enzyme KAT6A, modifications around the benzofuran core were critical. While the core was an acylsulfonamide-benzofuran, the SAR principles are highly relevant. A "methoxy scan" revealed that the substituent at the 6-position of the benzofuran ring plays a crucial role in binding. nih.gov Docking studies suggested an important hydrogen bond interaction between the 6-methoxy group and the backbone NH of an isoleucine residue deep within the binding pocket. nih.gov Subsequent modifications showed that replacing the methoxy (B1213986) group with a slightly smaller N,N-dimethylamino group at the 6-position led to robust cellular activity. nih.gov This highlights the steep SAR at this position, where even minor changes in the size and electronic properties of the substituent can dramatically impact biological function.

Similarly, studies on benzofuran-based carboxylic acids as inhibitors of carbonic anhydrase (CA) isoforms have elucidated key SAR principles. The introduction of different benzoic or hippuric acid moieties, linked to the benzofuran core via a ureido spacer, resulted in compounds with submicromolar inhibitory activity against the cancer-related hCA IX isoform. nih.gov These studies underscore that the benzofuran-2-carboxylic acid moiety can serve as a core scaffold from which to build potent and selective inhibitors through targeted chemical modifications.

Scaffold/ModificationTarget EnzymeKey SAR FindingReference
Acylsulfonamide-benzofuranKAT6AA 6-N,N-dimethylamino group was found to be optimal for robust cellular activity, indicating a specific size and electronic requirement in the binding pocket. nih.gov
Acylsulfonamide-benzofuranKAT6AIntroduction of bulky groups (e.g., morpholine) at the 6-position led to inactive compounds, suggesting steric constraints. nih.gov
Benzofuran-ureido-benzoic acidCarbonic Anhydrase IX (hCA IX)Derivatives with a 5-bromobenzofuran (B130475) tail and a meta-substituted benzoic acid exhibited submicromolar inhibition (K_I = 0.79 µM). nih.gov
Benzofuran-ureido-benzoic acidCarbonic Anhydrase IX (hCA IX)A 2-methylbenzofuran (B1664563) tail combined with a para-substituted benzoic acid also yielded a submicromolar inhibitor (K_I = 0.91 µM). nih.gov

Applications in Investigating Enzyme Mechanisms (excluding therapeutic efficacy)

Beyond identifying whether a molecule binds to a target, probes like this compound can be used to investigate the fundamental mechanism by which an enzyme functions. By acting as inhibitors or substrate analogs, these molecules can help map active sites, stabilize specific conformational states, or block key steps in the catalytic cycle, providing a window into the enzyme's inner workings.

The study of carbonic anhydrases (CAs) provides a clear example of this application. Carboxylic acid-bearing molecules are a recognized class of non-classical CA inhibitors. unifi.it Unlike classical sulfonamide inhibitors, they can interact with the enzyme's active site through several distinct mechanisms. These mechanistic possibilities include:

Direct binding to the catalytic Zn(II) ion, displacing the catalytically essential water/hydroxide (B78521) molecule.

Anchoring to the zinc-bound water/hydroxide via a hydrogen bond, without directly coordinating the metal.

Binding to a pocket adjacent to the active site entrance, which can block the proton shuttle residue (His64) and thereby inhibit catalysis. unifi.it

By designing a series of this compound analogs and studying their inhibitory profiles and binding modes, researchers can probe the specific requirements of the enzyme's active site. The benzofuran core can make favorable interactions with hydrophobic pockets, while the carboxylic acid group probes the environment around the catalytic zinc. The fluorine atom at the 6-position can simultaneously serve as a ¹⁹F NMR reporter to confirm the binding mode within the active site. Observing the ¹⁹F NMR signal in the enzyme-inhibitor complex can provide direct evidence for the inhibitor's precise location and orientation, helping to distinguish between the different possible inhibitory mechanisms. This approach uses the molecule not as a potential drug, but as a chemical tool to answer fundamental questions about enzyme catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Fluorobenzofuran-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves fluorination of a benzofuran precursor or cyclization of fluorinated intermediates. For example:

  • Electrophilic Fluorination : Fluorine can be introduced via electrophilic agents (e.g., Selectfluor®) on the benzofuran ring at position 5.
  • Cyclization of Precursors : 2-Carboxylic acid groups are often introduced through oxidation of methyl or alcohol derivatives post-cyclization. Substitution reactions (e.g., nucleophilic aromatic substitution) are critical for regioselective fluorination .
    • Data Table :
MethodYield (%)Purity (%)Key Reference Technique
Electrophilic Fluorination65–75>95HPLC, ¹⁹F NMR
Cyclization-Oxidation50–6090–95IR, Mass Spec

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Essential for confirming the fluorinated aromatic structure and substituent positions. ¹⁹F NMR is particularly sensitive to electronic effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. NIST databases provide reference spectra for fluorinated analogs .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and fluorine-related vibrations.

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer :

  • Chromatographic Purity Checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation.
  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the carboxylic acid group. Stability studies on similar fluorinated acids suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound?

  • Methodological Answer :

  • Computational Studies : Density Functional Theory (DFT) calculations reveal that fluorine’s electron-withdrawing effect increases the electrophilicity of the benzofuran ring, facilitating nucleophilic attacks at positions 3 and 5.
  • Experimental Validation : Kinetic studies using substituted benzofurans show accelerated reaction rates in fluorinated derivatives during coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can contradictory data on melting points or solubility be resolved?

  • Methodological Answer :

  • Crystallographic Analysis : Polymorphism can cause melting point variations. Single-crystal X-ray diffraction (SCXRD) distinguishes between crystalline forms.
  • Solubility Profiling : Use Hansen Solubility Parameters (HSP) to correlate solvent polarity with solubility discrepancies. For example, fluorinated analogs exhibit higher solubility in DMSO than water due to increased hydrophobicity .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :

  • Protecting Group Chemistry : Protect the carboxylic acid with tert-butyl esters to direct electrophiles to the fluorinated ring.
  • Catalytic Systems : Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity in cross-coupling reactions. For instance, Suzuki reactions at position 5 achieve >80% selectivity under optimized conditions .

Data Contradiction Analysis

  • Example Contradiction : Reported melting points range from 185–190°C vs. 175–180°C.
    • Resolution : Differences may arise from impurities (e.g., unreacted precursors) or polymorphic forms. DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) can identify phase transitions and purity levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.